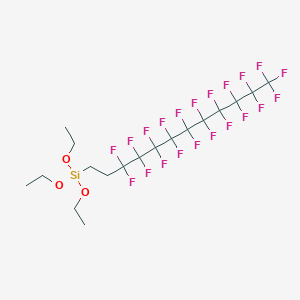

1H,1H,2H,2H-Perfluorododécyltriethoxysilane

Vue d'ensemble

Description

1H,1H,2H,2H-Perfluorododecyltriethoxysilane is a fluoroalkylsilane compound known for its low surface energy and high wettability due to the presence of fluorinated carbons. This compound is widely used as a superhydrophobic agent for synthesizing various functional coatings .

Applications De Recherche Scientifique

Introduction to 1H,1H,2H,2H-Perfluorododecyltriethoxysilane

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluorinated silane compound known for its unique chemical properties, particularly its hydrophobicity and low surface energy. This compound has a molecular formula of C16H19F17O3Si and a molecular weight of 610.38 g/mol. Its applications span various industries, including electronics, textiles, automotive, construction, and environmental engineering.

Electronics

PFDTES is extensively used in the electronics industry for:

- Surface Treatment : Enhancing moisture resistance and durability of electronic components.

- Anti-Reflective Coatings : Applied on screens and lenses to improve visibility and reduce glare .

Textiles

In the textile industry, PFDTES serves as:

- Water and Oil Repellent Agent : Used in outdoor clothing and protective gear to impart resistance against liquids .

Automotive

PFDTES is utilized in the automotive sector for:

- Coatings : Improving visibility on glass surfaces during adverse weather conditions.

- Corrosion Resistance : Enhancing paint adhesion on car body panels .

Construction

In construction, PFDTES contributes to:

- Durability of Building Materials : It enhances the water repellency of concrete, glass, and ceramics .

Environmental Engineering

PFDTES finds applications in:

- Membrane Technology : Used to modify membranes for oil/water separation processes. Studies have shown that membranes treated with PFDTES exhibit improved flux recovery and fouling resistance .

Case Study 1: Membrane Modification

A study demonstrated the use of PFDTES in modifying polyvinylidene fluoride (PVDF) membranes for desalination applications. The modified membranes showed improved hydrophobicity and fouling resistance compared to untreated membranes, enhancing their efficiency in treating shale gas wastewater .

Case Study 2: Textile Treatments

Research indicated that textiles treated with PFDTES exhibited significant water and oil repellency. The treatment not only improved the functional properties but also maintained breathability, making it suitable for high-performance outdoor apparel .

Case Study 3: Automotive Glass Coatings

In automotive applications, PFDTES was applied to glass surfaces to enhance visibility during rain. The treated surfaces demonstrated superior water beading properties compared to untreated glass, which is crucial for driver safety .

Summary of Applications

| Industry | Application | Benefits |

|---|---|---|

| Electronics | Surface treatment for moisture resistance | Enhanced durability |

| Textiles | Water and oil repellency | Improved performance in outdoor gear |

| Automotive | Coatings for glass surfaces | Better visibility under adverse conditions |

| Construction | Durability enhancement for building materials | Increased lifespan of materials |

| Environmental | Membrane modification for separation processes | Improved efficiency and fouling resistance |

Mécanisme D'action

Target of Action

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluoroalkylsilane (FAS) that primarily targets surfaces, such as ceramic membranes and crystals . Its role is to modify these surfaces to alter their properties, such as hydrophobicity .

Mode of Action

PFDTES interacts with its targets by forming a coating on the surface. This coating is characterized by low surface energy and high wettability due to the presence of fluorinated carbons . The compound’s mode of action is based on the formation of this superhydrophobic coating, which significantly changes the surface properties of the target.

Pharmacokinetics

Its primary use is as a surface-modifying agent in materials science .

Result of Action

The result of PFDTES action is the creation of a hydrophobic coating on the target surface. This coating can significantly alter the surface’s interaction with liquids, leading to high wetting properties and contact angles . For example, when used to functionalize hydrophobic ceramic membranes, it can enhance the membrane’s performance in applications like water treatment .

Action Environment

Analyse Biochimique

Biochemical Properties

It is known that it can be used to functionalize hydrophobic ceramic membranes with nanosized pores . It can also be used to functionalize Cu2(OH)3NO3 crystal to render it hydrophobic .

Cellular Effects

It is known that it can be used to coat nanosized medical devices . This suggests that it may have some interaction with cells, but the specifics of these interactions are not currently known.

Molecular Mechanism

It is known that it can be used to create superhydrophobic surfaces , suggesting that it may interact with biomolecules in a way that reduces their hydrophilicity.

Temporal Effects in Laboratory Settings

It is known that it can be used to create superhydrophobic surfaces , suggesting that it may have long-term stability.

Metabolic Pathways

It is known that it can be used to create superhydrophobic surfaces , suggesting that it may interact with enzymes or other biomolecules, but the specifics of these interactions are not currently known.

Transport and Distribution

It is known that it can be used to create superhydrophobic surfaces , suggesting that it may interact with transporters or binding proteins, but the specifics of these interactions are not currently known.

Subcellular Localization

It is known that it can be used to create superhydrophobic surfaces , suggesting that it may be localized to specific compartments or organelles, but the specifics of this localization are not currently known.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is typically synthesized through the reaction of perfluorododecyl iodide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1H,1H,2H,2H-Perfluorododecyltriethoxysilane involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols and ethanol.

Condensation: The silanols formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the environment.

Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.

Substitution: Various nucleophiles can be used to substitute the ethoxy groups.

Major Products Formed:

Hydrolysis: Silanols and ethanol.

Condensation: Cross-linked siloxane networks.

Substitution: Functionalized silanes with different substituents.

Comparaison Avec Des Composés Similaires

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane

Comparison: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is unique due to its longer perfluorinated carbon chain, which provides enhanced hydrophobic properties compared to shorter-chain analogs like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. The presence of triethoxy groups allows for better reactivity and functionalization compared to trichlorosilane analogs .

Activité Biologique

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluorinated silane compound that has garnered attention for its unique properties, particularly in the field of materials science and engineering. Its biological activity, while less explored compared to its physical and chemical properties, is crucial for applications in biocompatible materials and antifouling surfaces.

Chemical Structure and Properties

PFDTES is characterized by a perfluorinated alkyl chain that imparts hydrophobic and oleophobic properties. This structure contributes to its ability to modify surfaces for various applications, including membranes and coatings. The presence of ethoxysilane groups allows for covalent bonding to substrates, enhancing stability and functionality.

Biological Activity Overview

The biological activity of PFDTES can be primarily assessed through its antifouling properties and biocompatibility. The compound has been studied in various contexts, including its interaction with microbial life and its effectiveness in preventing biofouling on surfaces.

Antifouling Properties

- Membrane Applications : PFDTES has been utilized in the modification of membrane surfaces to enhance their antifouling characteristics. For instance, membranes treated with PFDTES demonstrated superior resistance to organic fouling due to the repulsive interactions between the fluorinated surface and natural organic matter (NOM) . This property is particularly valuable in water treatment processes where biofouling can significantly reduce efficiency.

-

Case Studies :

- In a study involving electrospun nanofiber membranes functionalized with PFDTES, the membranes exhibited an antibacterial efficiency of over 99% against common pathogens such as Escherichia coli and Staphylococcus aureus . This significant reduction in bacterial adhesion highlights the potential of PFDTES in biomedical applications.

- Another investigation revealed that PFDTES-modified membranes maintained high water flux while effectively rejecting oil-water mixtures, showcasing its dual functionality in both filtration and antifouling .

Biocompatibility

The biocompatibility of PFDTES is essential for its application in biomedical devices. Studies suggest that while PFDTES provides excellent surface characteristics for preventing fouling, its long-term effects on cellular interactions require further investigation.

Research Findings

A summary of key findings related to the biological activity of PFDTES is presented in the table below:

The antifouling mechanism of PFDTES is largely attributed to:

- Hydrophobicity : The fluorinated chain creates a low-energy surface that discourages the adhesion of organic foulants.

- Surface Energy Reduction : By modifying the surface energy of materials, PFDTES reduces the likelihood of microbial colonization.

Propriétés

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUJTRPCBXYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382354 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146090-84-8 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.